![molecular formula C14H13F3N4O3S B11172717 1-(furan-2-ylcarbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11172717.png)
1-(furan-2-ylcarbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a trifluoromethyl group, and a thiadiazole ring
Preparation Methods
The synthesis of 1-(furan-2-carbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of Furan-2-carbonyl Chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazole: This intermediate can be synthesized through the reaction of appropriate precursors under specific conditions.
Formation of Piperidine-4-carboxamide: This involves the reaction of piperidine with a suitable carboxylating agent.
Coupling Reaction: The final step involves coupling the furan-2-carbonyl chloride with the piperidine-4-carboxamide and the 5-(trifluoromethyl)-1,3,4-thiadiazole under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
1-(furan-2-carbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiadiazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(furan-2-carbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and are used in various chemical syntheses.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and are studied for their biological activities.
The uniqueness of 1-(furan-2-carbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13F3N4O3S |
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Molecular Weight |
374.34 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H13F3N4O3S/c15-14(16,17)12-19-20-13(25-12)18-10(22)8-3-5-21(6-4-8)11(23)9-2-1-7-24-9/h1-2,7-8H,3-6H2,(H,18,20,22) |
InChI Key |
SSLYWAMMFQATHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(S2)C(F)(F)F)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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